7-Nitro-1,7a-dihydrobenzimidazol-2-one
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Overview
Description
7-Nitro-1,7a-dihydrobenzimidazol-2-one is a nitro derivative of benzimidazol-2-one. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,7a-dihydrobenzimidazol-2-one typically involves the nitration of benzimidazol-2-one derivatives. One common method includes the use of concentrated nitric acid in acetic anhydride as the nitrating agent. The reaction is carried out at controlled temperatures to ensure the selective nitration of the benzimidazol-2-one core .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-1,7a-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazol-2-one derivatives.
Scientific Research Applications
7-Nitro-1,7a-dihydrobenzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Nitro-1,7a-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also inhibit specific enzymes or receptors, modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,5,6-Trinitro-2,3-dihydro-1H-benzimidazol-2-one
- 1,4,5,6-Tetranitro-2,3-dihydro-1H-benzimidazol-2-one
Uniqueness
7-Nitro-1,7a-dihydrobenzimidazol-2-one is unique due to its specific nitro substitution pattern, which imparts distinct chemical and biological properties. Its selective nitration allows for targeted interactions in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C7H5N3O3 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-nitro-1,7a-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3,6H,(H,9,11) |
InChI Key |
FJQIIKAXHHQPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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